2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c1-15-6-12-18(13-7-15)28-23(29)22-21(19-4-2-3-5-20(19)26-22)27-24(28)30-14-16-8-10-17(25)11-9-16/h2-13,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBJKNHZINBGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its synthesis, biological activity, and pharmacological potential based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of key intermediates through nucleophilic substitutions and cyclization reactions. The synthetic pathways often utilize starting materials such as substituted thiophenes and pyrimidines, which are then subjected to various chemical modifications to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for a range of bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
The compound exhibited significant antibacterial activity, with lower MIC values indicating potent efficacy against these pathogens .
Anticancer Activity
In vitro studies have shown that This compound possesses promising anticancer properties. The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 ± 0.60 |
| MCF-7 | 8.55 ± 0.35 |
| A549 | 14.31 ± 0.90 |
These results indicate that the compound has a significant inhibitory effect on cancer cell proliferation, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .
The biological activity of this compound can be attributed to its ability to interfere with key cellular processes:
- DNA Gyrase Inhibition : Studies have indicated that it acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antibacterial effects.
- Apoptosis Induction : In cancer cells, the compound has been shown to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound displayed superior activity against biofilm-forming strains of Staphylococcus aureus, demonstrating a reduction in biofilm formation by over 70% compared to controls.
- Case Study on Anticancer Properties : In another study involving A549 cell lines, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is its role as a kinase inhibitor . Kinases are enzymes that play critical roles in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation.
- Bruton's Tyrosine Kinase (BTK) Inhibition : Research has demonstrated that FTI-257 exhibits moderate inhibitory activity against BTK, which is implicated in B-cell malignancies. A study published in the Journal of Medicinal Chemistry highlighted the development of FTI-257 as a potential lead compound for creating more potent BTK inhibitors .
Anti-Cancer Properties
FTI-257 has also been investigated for its anti-cancer properties. A study published in Oncotarget assessed its anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancers. The findings indicated that FTI-257 significantly inhibited cell proliferation in these cancer types, suggesting its potential as an anti-cancer agent .
Potential Therapeutic Applications
- Cancer Treatment : Given its kinase inhibitory activity and demonstrated anti-proliferative effects on cancer cell lines, FTI-257 holds promise as a candidate for cancer therapy.
- Other Diseases : While the primary focus has been on cancer applications, ongoing research may uncover additional therapeutic uses in diseases characterized by dysregulated kinase activity.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of FTI-257:
- Study on BTK Inhibition : This study explored the structure-activity relationship (SAR) of FTI-257 analogs to optimize their potency against BTK .
- Anti-Proliferative Effects : Research conducted in 2017 showed significant anti-proliferative activity across multiple cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacokinetic Considerations
- Lipophilicity : The p-tolyl group (logP ~2.7) provides moderate lipophilicity, whereas trifluoromethyl (logP ~3.5, ) or dodecyl (logP >6, ) substituents may hinder aqueous solubility .
- Metabolism: Fluorine atoms (as in the main compound) resist oxidative metabolism, contrasting with chlorophenyl () or morpholino () groups, which may undergo dehalogenation or ring-opening .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted indole precursors with pyrimidine derivatives is typical. For example, highlights similar pyridothiadiazine derivatives synthesized via sequential coupling of fluorobenzyl thioethers with heterocyclic cores under basic conditions (e.g., K₂CO₃ in DMF). Optimization may involve solvent selection (polar aprotic solvents for better solubility) and temperature control (60–80°C) to minimize side reactions .
- Key Considerations : Monitor intermediates via LC-MS to identify bottlenecks. Use orthogonal protecting groups for reactive sites (e.g., thiols) to prevent undesired cross-reactivity .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity of the fluorobenzyl, p-tolyl, and pyrimidoindole moieties. Single-crystal X-ray diffraction (as in and ) is critical for resolving stereoelectronic effects, especially for the fused pyrimidoindole system. Mass spectrometry (HRMS) should match the theoretical molecular weight (C₂₃H₁₇FN₄OS: calc. 428.11) .
- Validation Metrics : Compare experimental vs. computed IR spectra (e.g., using DFT) to verify functional groups like the thioether (–S–) and carbonyl .
Advanced Research Questions
Q. What computational approaches predict the biological targets of this compound, given its structural complexity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against kinase or GPCR targets using the compound’s 3D structure (extracted from crystallographic data in ). Pharmacophore modeling (e.g., PharmaGist) can identify key interactions (e.g., fluorobenzyl’s hydrophobic packing, pyrimidine’s hydrogen bonding). Validate predictions with in vitro assays (e.g., kinase inhibition panels) .
- Data Contradiction : If computational predictions conflict with experimental IC₅₀ values, re-evaluate protonation states (pKa shifts in the pyrimidoindole core) or solvation effects .
Q. How does the fluorobenzyl-thio substituent influence the compound’s metabolic stability?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to compare half-life (t₁/₂) against non-fluorinated analogs. LC-MS/MS can identify metabolites (e.g., oxidative defluorination or sulfoxide formation). ’s fluorobenzyl-thio analogs suggest enhanced resistance to CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .
- Advanced Analysis : Use QSAR models to correlate substituent electronegativity with metabolic clearance rates .
Q. What experimental designs resolve contradictions in reported bioactivity across structurally similar analogs?
- Methodological Answer : Design a comparative SAR study with analogs varying in fluorobenzyl (para vs. ortho substitution) and p-tolyl groups. Use standardized assays (e.g., ATPase inhibition for kinase targets) to minimize inter-lab variability. For example, and show conflicting activities in pyrimidoindole derivatives, possibly due to divergent assay conditions (e.g., ATP concentration) .
- Resolution : Apply statistical tools (ANOVA with post-hoc tests) to isolate substituent-specific effects from assay noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
